![molecular formula C8H11NO2 B14689093 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene CAS No. 32394-22-2](/img/structure/B14689093.png)
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-nitrobicyclo[221]hept-2-ene is a bicyclic compound with the molecular formula C7H9NO2 It is a derivative of norbornene, featuring a nitro group and a methyl group attached to the bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene typically involves the nitration of 5-methylbicyclo[2.2.1]hept-2-ene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced into the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques could further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with the nitro group reduced to an amino group.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylbicyclo[2.2.1]hept-2-ene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobicyclo[2.2.1]hept-2-ene: Lacks the methyl group, which can influence its chemical and biological properties.
Bicyclo[2.2.1]hept-2-ene: The parent compound without any substituents, serving as a reference for comparing the effects of different functional groups.
Uniqueness
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene is unique due to the presence of both a nitro and a methyl group on the bicyclic structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
32394-22-2 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(5R)-5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11NO2/c1-8(9(10)11)5-6-2-3-7(8)4-6/h2-3,6-7H,4-5H2,1H3/t6?,7?,8-/m1/s1 |
InChI-Schlüssel |
MMRAGIRATONQTI-KAVNDROISA-N |
Isomerische SMILES |
C[C@]1(CC2CC1C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1(CC2CC1C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


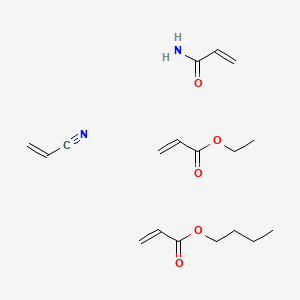
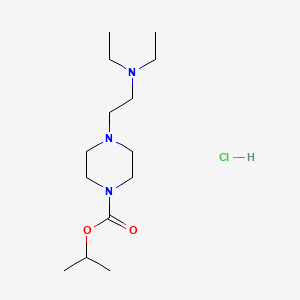
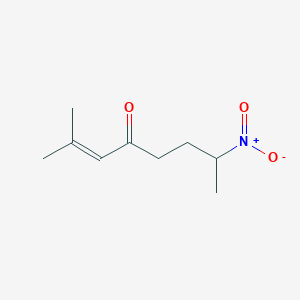
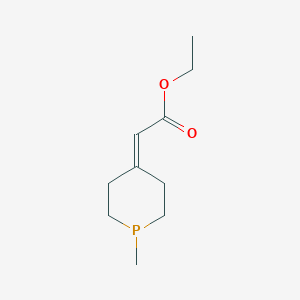

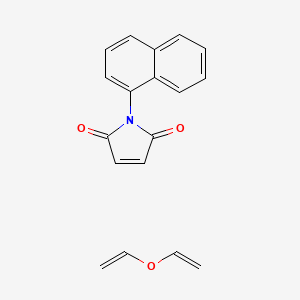
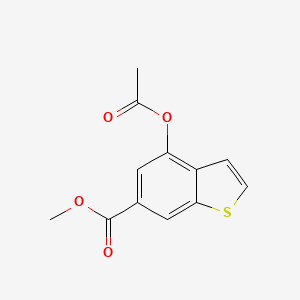
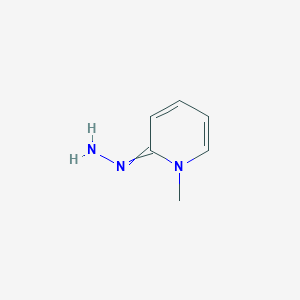
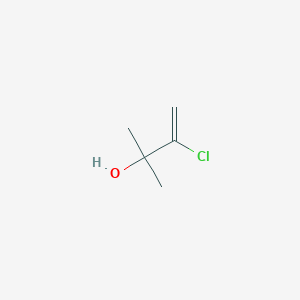


![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)


